Superior Glycemic Efficacy of Repaglinide Monotherapy Over Nateglinide Monotherapy
In a 16-week randomized, multicenter clinical trial (n=150), repaglinide monotherapy demonstrated significantly greater efficacy than nateglinide monotherapy in reducing HbA1c and fasting plasma glucose (FPG) in patients with type 2 diabetes. The mean reduction in HbA1c from baseline was -1.57% for repaglinide versus -1.04% for nateglinide [1]. This quantifies a 0.53% absolute greater reduction in HbA1c with repaglinide.
| Evidence Dimension | Change in HbA1c from baseline |
|---|---|
| Target Compound Data | -1.57% (SE not reported) |
| Comparator Or Baseline | Nateglinide: -1.04% (SE not reported) |
| Quantified Difference | 0.53% absolute greater reduction (P = 0.002) |
| Conditions | 16-week randomized multicenter trial in patients with type 2 diabetes; repaglinide dose up to 4 mg/meal, nateglinide dose up to 120 mg/meal |
Why This Matters
This provides a clear, statistically significant basis for selecting repaglinide over nateglinide for achieving superior glycemic control in monotherapy settings.
- [1] Rosenstock J, Hassman DR, Madder RD, et al. Repaglinide versus nateglinide monotherapy: a randomized, multicenter study. Diabetes Care. 2004;27(6):1265-1270. doi:10.2337/diacare.27.6.1265 View Source
